molecular formula C19H21N3O2S B383929 6-Methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine

6-Methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B383929
M. Wt: 355.5g/mol
InChI Key: MQSQEXCUZALYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a member of imidazoles.

Scientific Research Applications

Antiviral Applications

6-Methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine and its related compounds have been explored for their potential as antiviral agents. Hamdouchi et al. (1999) synthesized a series of imidazo[1,2-a]pyridines, demonstrating strong antiviral activity against human rhinovirus. The study highlighted the importance of structural modifications in enhancing antiviral efficacy (Hamdouchi et al., 1999).

Fluorescent Properties

Research conducted by Tomoda et al. (1999) investigated the fluorescent properties of imidazo[1,2-a]pyridine derivatives. They synthesized various derivatives and analyzed their potential as novel fluorescent organic compounds, providing insights into the utility of these compounds in fluorescence-based applications (Tomoda et al., 1999).

Antitubercular Activity

A study by Abhale et al. (2016) on 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives revealed promising antitubercular activity. The compounds were tested against Mycobacterium smegmatis, with some showing significant activity, suggesting their potential in tuberculosis treatment (Abhale et al., 2016).

Structural Analysis

Dhanalakshmi et al. (2018) conducted a study focusing on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. Such structural analyses are crucial for understanding the molecular interactions and properties of these compounds, which can be pivotal in drug design and other applications (Dhanalakshmi et al., 2018).

Anticholinesterase Potential

Kwong et al. (2019) explored the anticholinesterase potential of imidazo[1,2-a]pyridine analogues. Their research indicated that certain derivatives with specific structural features exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating diseases like Alzheimer's (Kwong et al., 2019).

Anthelmintic Properties

Research by Bochis et al. (1981) on isomeric imidazo[1,2-alpha]pyridine-2-carbamates demonstrated their potential as anthelmintics. These compounds were synthesized and tested for their efficacy against various helminths, highlighting the therapeutic potential of imidazo[1,2-a]pyridine derivatives in parasitic infections (Bochis et al., 1981).

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5g/mol

IUPAC Name

6-methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-15-5-10-19-20-18(14-21(19)13-15)16-6-8-17(9-7-16)25(23,24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3

InChI Key

MQSQEXCUZALYQZ-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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